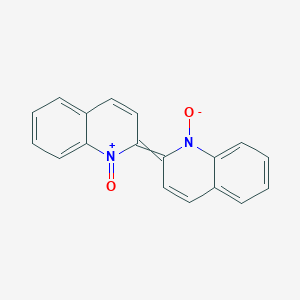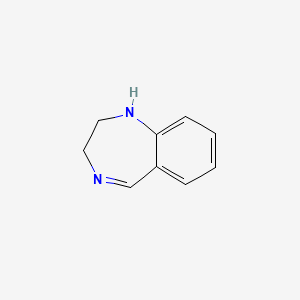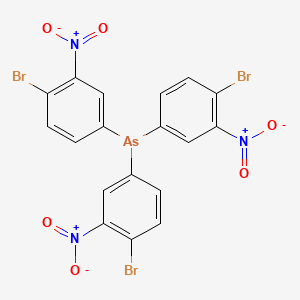![molecular formula C9H16 B14726680 Bicyclo[6.1.0]nonane CAS No. 13757-43-2](/img/structure/B14726680.png)
Bicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[610]nonane is a bicyclic hydrocarbon with the molecular formula C9H16
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[6.1.0]nonane can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of cyclooctene with a suitable reagent can lead to the formation of this compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[6.1.0]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique structure of the compound, which allows for selective reactivity at specific sites .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in halogenated this compound derivatives .
Applications De Recherche Scientifique
Bicyclo[6.1.0]nonane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bicyclo[6.1.0]nonane and its derivatives involves their interaction with specific molecular targets and pathways. For example, in bioorthogonal reactions, this compound derivatives react selectively with azides to form stable triazole products. This reaction is facilitated by the strain in the bicyclic structure, which enhances the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Bicyclo[6.1.0]nonane can be compared with other bicyclic compounds such as bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane:
Bicyclo[3.3.1]nonane: This compound has a different ring structure and is known for its applications in asymmetric catalysis and as an anticancer agent.
Bicyclo[4.3.0]nonane: This compound has a similar structure but with different ring sizes, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure, which imparts unique reactivity and stability, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
13757-43-2 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
Clé InChI |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2CC2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)

![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)




![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)





